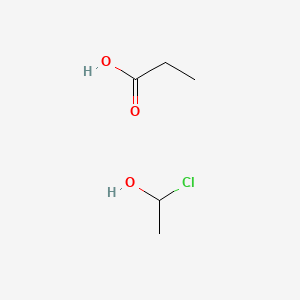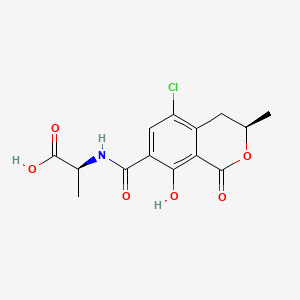
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . This compound is known for its nephrotoxic, carcinogenic, and teratogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . The reaction typically requires a suitable condensing agent and may be carried out under mild to moderate conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum, which naturally produce Ochratoxin A . The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted analogs of the original compound .
科学的研究の応用
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying mycotoxin chemistry and interactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Used in food safety research to understand contamination and develop mitigation strategies.
作用機序
The mechanism of action of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the inhibition of protein synthesis and interference with cellular calcium channels . The compound acts through mechanisms such as the inhibition of protein synthesis, mediated by organic anion transporters (OATs), and the activation of c-Jun N-terminal kinase in human kidney epithelial cells . It also blocks the metaphase/anaphase transition in cell division .
類似化合物との比較
Similar Compounds
Ochratoxin B: A related mycotoxin with similar nephrotoxic properties but differing in its chemical structure by the absence of a chlorine atom.
Ochratoxin C: Another related compound with additional esterification at the carboxylic acid group.
Citrinin: A mycotoxin produced by Penicillium and Aspergillus species, known for its nephrotoxic effects.
Uniqueness
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is unique due to its specific combination of nephrotoxic, carcinogenic, and teratogenic properties, as well as its distinct chemical structure that includes a chlorine atom and a phenylalanine moiety .
特性
CAS番号 |
54952-08-8 |
|---|---|
分子式 |
C14H14ClNO6 |
分子量 |
327.71 g/mol |
IUPAC名 |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-5-3-7-9(15)4-8(11(17)10(7)14(21)22-5)12(18)16-6(2)13(19)20/h4-6,17H,3H2,1-2H3,(H,16,18)(H,19,20)/t5-,6+/m1/s1 |
InChIキー |
VMUOMVSMKWUHCB-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](C)C(=O)O)Cl |
正規SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


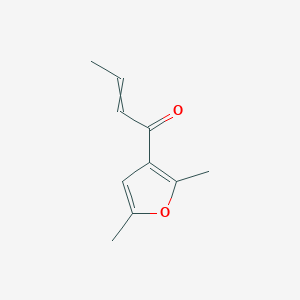
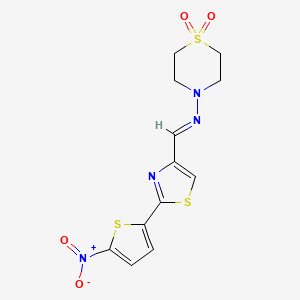
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
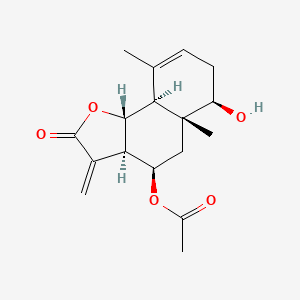
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)



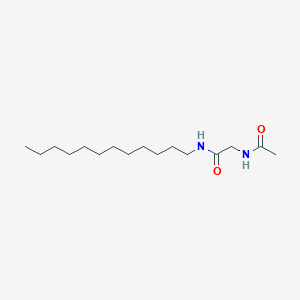

![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
